molecular formula C7H4ClFOS B1335736 4-Fluorophenyl chlorothionoformate CAS No. 42908-73-6

4-Fluorophenyl chlorothionoformate

Cat. No. B1335736
CAS RN: 42908-73-6
M. Wt: 190.62 g/mol
InChI Key: HZBXSUFBKXPOAF-UHFFFAOYSA-N
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Description

4-Fluorophenyl chlorothionoformate is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss 4-Fluorophenyl chlorothionoformate, they do provide insights into related compounds and their properties, which can be useful for understanding the behavior and applications of chlorothionoformates and fluorinated aromatic compounds.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of fluorinating agents or the modification of existing structures to include fluorine atoms. For instance, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a fluorinating agent with high thermal stability, is described, highlighting its potential utility in introducing fluorine into various substrates . Similarly, the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide from commercially available precursors demonstrates the synthetic value of fluorine-containing dienes in Diels-Alder reactions .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is of great interest due to the influence of fluorine on the physical and chemical properties of these molecules. Studies on the gas-phase electron diffraction structures of 4-fluorobiphenyl and its derivatives provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects of fluorine substitution . Additionally, the analysis of weak interactions in compounds containing 4-fluorophenyl groups reveals the presence of hydrogen bonds and halogen interactions that can affect the packing and stability of these molecules .

Chemical Reactions Analysis

Fluorinated aromatic compounds participate in a variety of chemical reactions, often exhibiting unique reactivity due to the presence of fluorine. The solvolyses of 4-fluorophenyl chlorothionoformate in various solvents indicate that both bimolecular addition-elimination and unimolecular ionization pathways can occur, depending on the solvent's nucleophilicity and ionizing power . The decomposition of 4-fluoroanilines and their thermal instability in certain conditions also exemplifies the reactivity of fluorinated anilines, which can be monitored using spectroscopic techniques .

Physical and Chemical Properties Analysis

The introduction of fluorine into aromatic compounds significantly alters their physical and chemical properties. For example, lateral fluoro substitution in terphenyl structures can optimize nematic properties for liquid crystal applications, affecting melting points, dielectric anisotropy, and birefringence . The kinetics and mechanism of hydrolysis reactions involving fluoroformates and chloroformates also demonstrate the influence of fluorine on reaction rates and pathways .

Scientific Research Applications

  • Scientific Field : Chemistry, specifically solvolysis studies .
  • Summary of Application : 4-Fluorophenyl chlorothionoformate is used in the study of solvolysis, which is a type of chemical reaction in which a solvent breaks down a solute . This compound is particularly important in asymmetric synthesis in medicinal chemistry, as fluorine substitution in a drug molecule can alter the pharmacodynamic activity and toxicity of biologically active drug molecules .
  • Methods of Application : The solvolyses of 4-fluorophenyl chlorothionoformate are studied in fifteen binary aqueous organic mixtures of widely varying nucleophilicity and ionizing power values . The specific rates of solvolyses of this compound are plotted against the specific rates of solvolysis observed for phenyl chloroformate .
  • Results or Outcomes : Deviations from the line-of-best-fit are observed in some of the highly ionizing aqueous fluoroalcohol mixtures . An analysis of the solvolytic data accumulated using the extended (two-term) Grunwald-Winstein equation confirms this deviant behavior and shows that dual bimolecular addition-elimination and unimolecular ionization channels occur in the solvolyses of 4-fluorophenyl chlorothionoformate .

Additionally, chlorothionofomate esters in general, which include 4-Fluorophenyl chlorothionoformate, are also employed as useful reagents for the preparation of thiocarbonate esters, nitriles, and isonitriles .

Additionally, chlorothionofomate esters in general, which include 4-Fluorophenyl chlorothionoformate, are also employed as useful reagents for the preparation of thiocarbonate esters, nitriles, and isonitriles .

Safety And Hazards

4-Fluorophenyl chlorothionoformate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it causes severe skin burns and eye damage. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

There is ongoing research into the solvolyses of 4-fluorophenyl chlorothionoformate, particularly in relation to its behavior in various solvents . This research could provide valuable insights into the properties and potential applications of this compound.

properties

IUPAC Name

O-(4-fluorophenyl) chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFOS/c8-7(11)10-6-3-1-5(9)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBXSUFBKXPOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=S)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407756
Record name 4-Fluorophenyl chlorothionoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl chlorothionoformate

CAS RN

42908-73-6
Record name 4-Fluorophenyl chlorothionoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenyl Chlorothionoformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorophenyl chlorothionoformate

Citations

For This Compound
27
Citations
MJ D'Souza, SM Hailey, BP Mahon… - Chemical sciences …, 2011 - ncbi.nlm.nih.gov
The solvolyses of 4-fluorophenyl chlorothionoformate (1) are studied in fifteen binary aqueous organic mixtures of widely varying nucleophilicity and ionizing power values. The specific …
Number of citations: 4 www.ncbi.nlm.nih.gov
MJ D'Souza, DN Kevill - International Journal of Molecular Sciences, 2014 - mdpi.com
The replacement of oxygen within a chloroformate ester (ROCOCl) by sulfur can lead to a chlorothioformate (RSCOCl), a chlorothionoformate (ROCSCl), or a chlorodithioformate (…
Number of citations: 8 www.mdpi.com
DHR Barton, P Blundell, J Dorchak, DO Jang… - Tetrahedron, 1991 - Elsevier
… More recently we have extended this method by using 4-fluorophenyl chlorothionoformate as the acylating agent and diphenylsilane as the hydrogen source and chain carrier7. The …
Number of citations: 82 www.sciencedirect.com
Y Zhao, HA Henthorn, MD Pluth - Journal of the American …, 2017 - ACS Publications
… The benzyl alcohol species (1.0 equiv) was combined with 4-fluorophenyl chlorothionoformate (1.0 equiv) in anhydrous DCM (15 mL) at 0 C, followed by the addition of pyridine (1.0 …
Number of citations: 95 pubs.acs.org
JC Jaszberenyi - Preparative Carbohydrate Chemistry, 1997 - books.google.com
… (9)] 28 (2.60 g, 10 mmol), N-hydroxysuccinimide (NHS, 0.115 g, 1 mmol), and dry pyridine (2.43 mL, 30 mmol) in THF (50 mL) was added 4-fluorophenyl chlorothionoformate (3.81 g, 20 …
Number of citations: 0 books.google.com
JJ Dorchak - 1995 - search.proquest.com
… The model alcohol was treated with pyridine and an aryl chlorothionoformates (phenyl chlorothionoformate, 4-chlorophenyl chlorothionoformate, 4-fluorophenyl chlorothionoformate, 2,4,…
Number of citations: 2 search.proquest.com
MJ D'Souza, JA Knapp, GA Fernandez-Bueno… - International Journal of …, 2012 - mdpi.com
The specific rates of solvolysis of 2-butyn-1-yl-chloroformate (1) and 2-methoxyphenyl chloroformate (2) are studied at 25.0 C in a series of binary aqueousorganic mixtures. The rates of …
Number of citations: 10 www.mdpi.com
DHR Barton, DO Jang, JC Jaszberenyi - Tetrahedron, 1993 - Elsevier
… 4.1 mL, 50 mmol) was added 4-fluorophenyl chlorothionoformate (7.56 g, 40 mmol) dropwise … 22 This reagent, 4-fluorophenyl chlorothionoformate,24 is now commercially available from …
Number of citations: 74 www.sciencedirect.com
HF Motiwala, AM Armaly, JG Cacioppo… - Chemical …, 2022 - ACS Publications
… This trend did not extend to the solvolysis of 4-fluorophenyl chlorothionoformate, (140) where an S N 1 ionization pathway with strong nucleophilic solvation of the resonance-stabilized …
Number of citations: 120 pubs.acs.org
PA Simakov - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com

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